molecular formula C10H13NO2S B4999695 2,2-dimethyl-1-(phenylsulfonyl)aziridine CAS No. 5048-63-5

2,2-dimethyl-1-(phenylsulfonyl)aziridine

Cat. No. B4999695
CAS RN: 5048-63-5
M. Wt: 211.28 g/mol
InChI Key: HNEYNSXDWHFILB-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(phenylsulfonyl)aziridine, also known as DMPA, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. DMPA is a nitrogen-containing heterocyclic compound that contains an aziridine ring, which is a three-membered ring consisting of one nitrogen and two carbon atoms.

Scientific Research Applications

Formation of Aziridinylalkylsulfides

  • Research Context : The reaction of 2,2-dimethyl-3-phenylazirine with β-substituted ethanethiols leads to a new series of 2-substituted aziridines, specifically aziridinylalkylsulfides. The structural details of these compounds were analyzed using x-ray crystallography (Él'kinson et al., 1985).

Synthesis and Photochromism of Aziridine-2,2-Dicarboxylates

  • Research Context : Dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate represents a photochromic aziridine. This compound and related aziridines undergo cycloadditions with dipolarophiles to form five-membered heterocycles and react with nucleophiles, leading to the cleavage of the C2C3 bond (Schirmeister, 1997).

Rhodium Complex Synthesis

  • Research Context : 2,2-Dimethyl-3-phenyl-3-allylaziridine reacts with rhodium complexes to form new compounds. The molecular structure of these complexes has been determined using X-ray diffraction. This research provides insights into the formation of complexes with bidentate aziridine (Cheikh et al., 1992).

Colorimetric Estimation in Biological Systems

  • Research Context : Methods have been developed for estimating 2,2-dimethylaziridine-containing alkylating agents in blood and urine. This research is significant for understanding the behavior of these compounds in physiological media (Lalka & Bardos, 1973).

Cleavage of Sulfonamides

  • Research Context : The study on the cleavage of toluene-p-sulfonamides by phenyldimethylsilyllithium has shown that aziridine toluene-p-sulfonamides react differently compared to other sulfonamides, leading to various chemical transformations (Fleming et al., 1998).

properties

IUPAC Name

1-(benzenesulfonyl)-2,2-dimethylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-10(2)8-11(10)14(12,13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEYNSXDWHFILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382717
Record name 1-(Benzenesulfonyl)-2,2-dimethylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5048-63-5
Record name 1-(Benzenesulfonyl)-2,2-dimethylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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